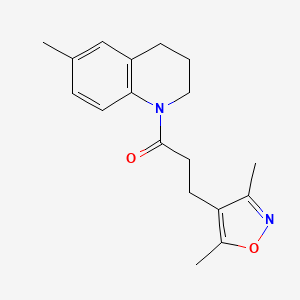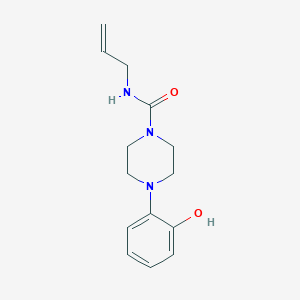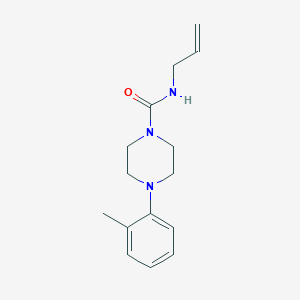
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, commonly known as MPPCA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
MPPCA acts as a selective antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor. It inhibits the binding of serotonin to the receptor, thereby preventing its downstream signaling. This results in a decrease in the activity of the receptor, which is believed to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
MPPCA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its anxiolytic properties. It has also been found to exhibit antidepressant-like effects in animal models of depression. Additionally, MPPCA has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPCA in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific role of this receptor in various neurological disorders. However, one of the limitations of using MPPCA is its complex synthesis method, which requires expertise and careful handling. Additionally, the effects of MPPCA may vary depending on the species and strain of animal used in the experiment.
Orientations Futures
There are several future directions for the use of MPPCA in scientific research. One potential application is in the development of novel antidepressant and anxiolytic drugs that target the 5-HT1A receptor. Additionally, MPPCA could be used to study the role of the HPA axis in various neurological disorders. Further research is needed to fully understand the potential of MPPCA in scientific research.
Conclusion
In conclusion, MPPCA is a synthetic compound that has been widely used in scientific research. Its selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. The complex synthesis method and potential species-specific effects of MPPCA should be taken into account when using it in lab experiments. Further research is needed to fully understand the potential of MPPCA in scientific research.
Méthodes De Synthèse
The synthesis of MPPCA involves the reaction of 2-methylphenylhydrazine with propargyl bromide to form 4-(2-methylphenyl)-N-prop-2-ynylpiperazine. This compound is then reacted with isocyanate to form the final product, MPPCA. The synthesis of MPPCA is a complex process that requires careful handling and expertise.
Applications De Recherche Scientifique
MPPCA has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPPCA has been used to study the role of 5-HT1A receptors in various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-8-16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-13(14)2/h3-7H,1,8-12H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFLECWWPGPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]ethanone](/img/structure/B7455108.png)
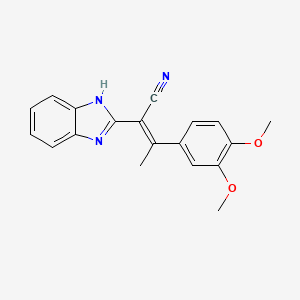
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)
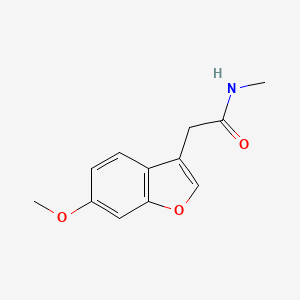
![3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7455195.png)
